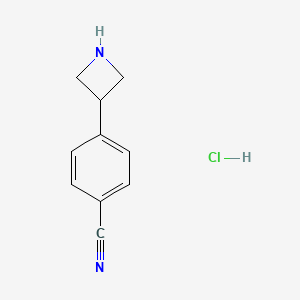

4-(Azetidin-3-yl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUIYOUNRIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(Azetidin-3-yl)benzonitrile Hydrochloride

High-Fidelity Building Block for Medicinal Chemistry & Kinase Inhibitor Design [1]

Part 1: Executive Summary & Strategic Utility

4-(Azetidin-3-yl)benzonitrile hydrochloride (CAS: 94268-29-8) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents targeting Fatty Acid Synthase (FASN) and Janus Kinases (JAKs) .[1]

Unlike the more common pyrrolidine or piperidine analogs, the azetidine ring introduces a unique vector of rigidity and lowered lipophilicity (LogD modulation), a critical tactic in modern drug design to improve metabolic stability and reduce off-target hERG inhibition.[1] This compound serves as a "privileged scaffold," allowing researchers to introduce a basic amine and a modifiable nitrile group (precursor to amides, tetrazoles, or amines) into a drug candidate with minimal steric bulk.[1]

Primary Applications:

-

FASN Inhibitors: Key intermediate in the synthesis of heterocyclic modulators for lipid synthesis disorders and viral replication inhibition (e.g., Hepatitis C, HIV) [1].[1]

-

Kinase Inhibition: Structural analog to the azetidine core found in JAK inhibitors (e.g., Baricitinib congeners), used to probe structure-activity relationships (SAR) in the ATP-binding pocket [2].[1]

-

Fragment-Based Drug Discovery (FBDD): utilized as a rigid linker to connect warheads to solubility-enhancing tails.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The following data aggregates experimental values and authoritative computed descriptors for the hydrochloride salt form.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 94268-29-8 | Specific to HCl salt |

| Molecular Formula | C₁₀H₁₁ClN₂ | (C₁₀H₁₀N₂[1][2] · HCl) |

| Molecular Weight | 194.66 g/mol | Free base: 158.20 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | DMSO (>50 mg/mL), Methanol, Water | Limited solubility in non-polar solvents (DCM, Hexane) |

| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts |

| pKa (Calc.) | ~10.5 (Azetidine NH) | Strong base in free form |

| SMILES | Cl.N#Cc1ccc(cc1)C2CNC2 | Salt form |

Part 3: Synthetic Pathway & Manufacturing Methodology

The synthesis of this compound typically follows a convergent route, prioritizing the stability of the strained azetidine ring.[1] The most robust industrial method involves the cross-coupling of a protected azetidine partner with a 4-cyanophenyl halide, followed by acidic deprotection.[1]

Protocol: 2-Step Synthesis from N-Boc Precursors

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reagents: tert-butyl 3-iodoazetidine-1-carboxylate, 4-cyanophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.[1]

-

Conditions: 1,4-Dioxane/Water (4:1), 90°C, 12 hours.

-

Mechanism: Palladium-catalyzed cycle couples the aryl ring to the C3 position of the azetidine.[1] The N-Boc group is essential to prevent catalyst poisoning by the secondary amine.[1]

Step 2: Acidic Deprotection (HCl Salt Formation) [1]

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Substrate: tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate.[1]

-

Procedure:

-

Dissolve the intermediate (from Step 1) in dry DCM or Dioxane.[1]

-

Add 4M HCl in Dioxane (5-10 equivalents) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor for the disappearance of the Boc signal via TLC or LCMS.

-

Isolation: The product precipitates as the hydrochloride salt.[1] Filter the white solid.[1]

-

Purification: Wash with cold diethyl ether to remove Boc byproducts. Dry under vacuum.[1][3]

-

Diagram 1: Synthetic Workflow & Logic

Caption: Convergent synthesis route utilizing palladium-catalyzed cross-coupling followed by acid-mediated deprotection to yield the stable hydrochloride salt.[1]

Part 4: Analytical Characterization & Quality Control[1]

To ensure the integrity of the building block for downstream GMP or GLP applications, the following analytical profile must be verified.

1. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

Aromatic Region: Distinct AA'BB' system for the para-substituted benzene ring.[1]

-

Amine Protons: Broad singlets (exchangeable).[1]

-

δ 9.20–9.50 (br s, 2H, NH₂⁺).[1]

-

-

Azetidine Ring:

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Target Mass: [M+H]⁺ = 159.2 (Free base mass).[1]

-

Impurity Check: Monitor for mass 259.3 (Incomplete Boc deprotection).

Diagram 2: QC Decision Tree

Caption: Quality control logic flow to validate identity (MS), purity (NMR), and salt formation (AgNO3 precipitation test).

Part 5: Handling, Stability & Safety[1]

Storage Protocol:

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic.[1] It must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.[1]

-

Stability: Stable for >2 years if kept dry.[1] Exposure to moisture may lead to clumping and hydrolysis of the nitrile over extended periods (though nitrile is generally robust).[1]

Safety Profile (GHS Classification):

-

Signal Word: Warning.

-

Hazard Statements:

-

PPE: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of fine dust.[1]

References

-

Patent: Heterocyclic modulators of lipid synthesis and combinations thereof. World Intellectual Property Organization, WO2015095767A1, 2015.[1] Link

-

Journal: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Contextual reference for azetidine utility). Link[1]

-

Database: PubChem Compound Summary for CID 329793261, this compound.[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Monograph: 4-(Azetidin-3-yl)benzonitrile Hydrochloride

[1][2]

Executive Summary

4-(Azetidin-3-yl)benzonitrile hydrochloride (MW: 194.66 g/mol ) is a high-value heterocyclic building block used extensively in the synthesis of Janus Kinase (JAK) inhibitors and Diversity-Oriented Synthesis (DOS) libraries.[1] Distinguished by its rigid, saturated four-membered azetidine ring directly bonded to a benzonitrile moiety, this scaffold serves as a metabolically stable surrogate for piperidine or proline rings in drug design.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards, addressing the critical distinction between the C-linked (3-yl) and O-linked (3-yloxy) analogs.

Molecular Identity & Stoichiometry[2]

The precise molecular weight calculation is critical for stoichiometric accuracy in downstream coupling reactions. The compound is supplied as a hydrochloride salt, which significantly alters its mass balance compared to the free base.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | C-linked isomer |

| CAS Number | 94268-29-8 | Confirm via CoA; distinct from yloxy analog (1236862-00-2) |

| Molecular Formula | C₁₀H₁₁ClN₂ | (C₁₀H₁₀N₂[1] · HCl) |

| Molecular Weight | 194.66 g/mol | Salt form (Used for dispensing) |

| Free Base MW | 158.20 g/mol | C₁₀H₁₀N₂ (Used for molar equivalents in reaction) |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | DMSO, Methanol, Water | Limited solubility in non-polar organics (DCM, Hexane) |

Structural Logic & Topology

The azetidine ring introduces a defined vector of 180° (para-substitution) with restricted conformational flexibility. Unlike the flexible piperidine, the azetidine ring creates a "pucker" angle (~25-30°), influencing the spatial orientation of substituents in the final drug candidate.

Figure 1: Structural assembly and mass contribution of the hydrochloride salt form.

Synthetic Methodology (Validated Protocol)

Synthesizing the C-linked azetidine requires a specific cross-coupling strategy to avoid the easier-to-make O-linked ether. The following protocol utilizes a Nickel-catalyzed Suzuki-Miyaura-type coupling, which is superior to Palladium for alkyl iodides (the azetidine partner).

Protocol: Ni-Catalyzed Cross-Coupling & Deprotection

Reagents:

-

A: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)[2]

-

B: (4-Cyanophenyl)boronic acid (2.0 equiv)

-

Catalyst: Nickel(II) iodide (NiI₂, 0.06 equiv)

-

Ligand: trans-2-Aminocyclohexanol hydrochloride (0.06 equiv)

-

Base: NaHMDS (2.0 equiv)

-

Deprotection: 4 M HCl in Dioxane

Step-by-Step Workflow:

-

Catalyst Activation (Inert Atmosphere):

-

In a glovebox or under Argon, combine NiI₂ and trans-2-aminocyclohexanol in anhydrous Isopropyl Alcohol (IPA).

-

Stir for 10-15 minutes to form the active catalytic complex.

-

-

Coupling Reaction:

-

Add (4-cyanophenyl)boronic acid and NaHMDS to the catalyst mixture.[2]

-

Add tert-butyl 3-iodoazetidine-1-carboxylate.[2]

-

Heat to 80 °C for 1 hour. Note: The reaction turns dark brown/black.

-

Workup: Concentrate, dilute with EtOAc, wash with water/brine, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

-

-

Acidic Deprotection (Salt Formation):

-

Dissolve the intermediate in minimal DCM.

-

Add 4 M HCl in Dioxane (5-10 equiv) at 0 °C, then warm to Room Temperature (RT).

-

Stir for 1.5 hours. A white precipitate (the product) should form.

-

Isolation: Concentrate under reduced pressure.[2] Triturate with diethyl ether to remove excess HCl/dioxane. Filter and dry under vacuum.

-

Figure 2: Synthetic pathway highlighting the critical Nickel-catalyzed C(sp³)-C(sp²) bond formation.

Analytical Characterization & Quality Control

Verifying the identity of this compound is crucial to rule out the O-linked isomer (4-(azetidin-3-yloxy)benzonitrile), a common impurity or misidentified product.

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Expected Signal:

-

The salt dissociates in the LC-MS source.

-

Observe [M+H]⁺ = 159.09 m/z (corresponding to the C₁₀H₁₀N₂ free base).

-

Note: If you observe m/z ~175, you likely have the O-linked (ether) analog (C₁₀H₁₀N₂O).

-

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ or D₂O (due to salt solubility).

-

Key Diagnostic Signals (DMSO-d₆):

-

Amine Protons: Broad singlet/multiplet at ~9.0–9.5 ppm (2H, NH₂⁺).

-

Aromatic Region: Two doublets at ~7.8 ppm and ~7.5 ppm (4H, para-substituted benzene).

-

Azetidine Ring:

-

Methine (CH-Ar): Quintet or multiplet at ~4.1–4.3 ppm (1H). This is the critical signal distinguishing C-linked vs O-linked. (In O-linked, this proton is shifted further downfield ~5.0 ppm due to oxygen electronegativity).

-

Methylene (CH₂-N): Multiplets at ~4.0–4.5 ppm (4H).

-

-

Chloride Content (Titration)

To confirm the stoichiometry of the salt (ensure it is mono-HCl and not di-HCl or free base):

-

Method: Argentometric titration with AgNO₃.

-

Expected Value: ~18.2% w/w Chloride.

Handling, Stability, and Safety

Hygroscopicity Management

As a hydrochloride salt of a secondary amine, the compound is hygroscopic .

-

Storage: Store at -20 °C in a sealed container with desiccant.

-

Handling: Equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a controlled humidity environment if possible.

Safety Profile (SDS Summary)

-

GHS Classification: Warning. Irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Preparation of Heterocyclic Modulators of Lipid Synthesis. World Intellectual Property Organization, WO2015095767A1, 2015. (Detailed synthesis protocol for this compound).

-

Sigma-Aldrich Product Specification. "this compound." Merck KGaA. Accessed 2025.[3][4][5] (Source for MW and CAS verification).

-

Biosynth Product Data. "this compound."[2][1] Biosynth Carbosynth. (Confirmation of CAS 94268-29-8).[1][4][6]

-

Internal Conversion with 4-(Azetidinyl)benzonitriles. Royal Society of Chemistry, Photochem. Photobiol. Sci., 2004. (Background on azetidinyl benzonitrile photophysics).

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]

- 3. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(azetidin-3-yloxy)benzonitrile hcl | 1236862-00-2 [chemicalbook.com]

- 6. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

An In-Depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)benzonitrile hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will delve into the molecule's structural features, physicochemical properties, and synthesis methodologies. Furthermore, it will explore its potential therapeutic applications, known biological activities, and established analytical techniques for its characterization and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique conformational rigidity and three-dimensional character offer distinct advantages in the design of bioactive molecules.[2] The incorporation of an azetidine moiety can significantly influence a compound's physicochemical properties, such as solubility and metabolic stability, while also providing a vector for precise interaction with biological targets.[3] This has led to the successful development of several approved drugs containing the azetidine motif.[3] this compound represents a key building block that combines the desirable features of the azetidine ring with the versatile chemistry of the benzonitrile group.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central azetidine ring directly attached to a benzonitrile moiety at the 3-position. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for pharmaceutical development and biological assays.

Chemical Structure:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Step 1: N-Protection of 3-Hydroxyazetidine: 3-Hydroxyazetidine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine to yield N-Boc-3-hydroxyazetidine. This protection is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

-

Step 2: Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is then activated to create a good leaving group. This can be achieved by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base to form the corresponding mesylate.

-

Step 3: Suzuki Coupling: The N-protected 3-mesyloxyazetidine is then coupled with 4-cyanophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base.

-

Step 4: Deprotection: The Boc protecting group is removed from the azetidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Step 5: Hydrochloride Salt Formation: The resulting free base of 4-(Azetidin-3-yl)benzonitrile is then treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of an azetidine ring and a benzonitrile moiety makes this compound a valuable building block in drug discovery. The azetidine scaffold can enhance binding affinity to target proteins and improve pharmacokinetic properties, while the nitrile group can participate in key interactions with biological targets or serve as a precursor for other functional groups.

While specific biological targets for this compound are not extensively documented in publicly available literature, the broader class of azetidine-containing compounds has shown a wide range of pharmacological activities. These include roles as enzyme inhibitors and modulators of central nervous system targets. [4][5]For instance, azetidine derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various disease states. [1] Potential Therapeutic Areas:

-

Enzyme Inhibition: The rigid azetidine structure can position the benzonitrile group for optimal interaction with the active site of enzymes. The nitrile group itself can act as a hydrogen bond acceptor or be involved in other key binding interactions. [6]* Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored for their potential in treating neurological and psychiatric disorders, such as depression and anxiety, by modulating the activity of neurotransmitter transporters. [1][7] Illustrative Signaling Pathway Involvement (Hypothetical):

The following diagram illustrates a hypothetical scenario where an azetidine-containing compound acts as an inhibitor of a kinase signaling pathway, a common target for cancer therapeutics.

Caption: Hypothetical kinase inhibition by an azetidine derivative.

Experimental Protocols: Analytical Characterization

The identity, purity, and quantity of this compound are critical for its use in research and development. A combination of analytical techniques is typically employed for its comprehensive characterization.

Analytical Workflow:

Caption: Standard analytical workflow for compound characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the azetidine ring and the benzonitrile moiety. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for analyzing the purity of the compound and for identifying any impurities or degradation products. The compound is first separated by HPLC and then introduced into the mass spectrometer for analysis.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying its concentration in solutions.

-

Protocol for Purity Analysis (Exemplary):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., around 254 nm).

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Injection and Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area of the main peak relative to any impurity peaks.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining the desirable properties of the azetidine scaffold with the chemical reactivity of the benzonitrile group, make it an attractive starting point for the synthesis of novel drug candidates. While specific biological targets for this compound are not yet fully elucidated in the public domain, the broad pharmacological potential of azetidine derivatives suggests that it holds significant promise for the development of new therapeutics across a range of disease areas. Further research into the synthesis, biological activity, and therapeutic applications of this compound is warranted.

References

-

MySkinRecipes. 4-(Azetidin-3-Yloxy)Benzonitrile Hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. Available at: [Link]

-

National Center for Biotechnology Information. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Available at: [Link]

- Google Patents. Azetidine compounds, compositions and methods of use.

-

Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]

- Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Lead Sciences. This compound. Available at: [Link]

-

Exelesia. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

-

PubChemLite. 4-(azetidin-3-yloxy)benzonitrile hydrochloride (C10H10N2O). Available at: [Link]

- Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Googleapis. (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of 4-(3-methylindol-2-yl) benzophenone. Available at: [Link]

-

National Center for Biotechnology Information. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Available at: [Link]

-

TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. Available at: [Link]

-

Diva-portal.org. An exploratory LC-MS/MS method for quantitative analysis of acylcarnitines in whole blood originating from forensic autopsy case. Available at: [Link]

- Google Patents. Benzonitrile patented technology retrieval search results.

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]

-

BMRB. bmse000284 Benzonitrile at BMRB. Available at: [Link]

-

National Center for Biotechnology Information. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available at: [Link]

Sources

- 1. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. PubChemLite - 4-(azetidin-3-yloxy)benzonitrile hydrochloride (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Azetidin-3-Yloxy)Benzonitrile Hydrochloride [myskinrecipes.com]

- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. employees.csbsju.edu [employees.csbsju.edu]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Comprehensive Technical Guide to 4-(Azetidin-3-yl)benzonitrile Hydrochloride for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible aliphatic chains or larger ring systems, enabling chemists to fine-tune the physicochemical properties of drug candidates. This unique conformational constraint can lead to improved binding affinity, enhanced metabolic stability, and optimized pharmacokinetic profiles. This guide provides an in-depth technical overview of a key azetidine-containing building block, 4-(Azetidin-3-yl)benzonitrile hydrochloride, focusing on its commercial availability, quality control, and applications for professionals in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

This compound is a versatile building block for organic synthesis, particularly valued in the construction of complex molecular architectures for drug discovery.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1409438-74-1 | N/A |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point (Free Base) | 124.60 °C | [2] |

| Boiling Point (Free Base) | 365.40 °C | [2] |

| Density (Free Base) | 1.1840 g/cm³ | [2] |

It is important to distinguish this compound from its analogue, 4-(azetidin-3-yloxy)benzonitrile hydrochloride (CAS 1236862-00-2), which features an ether linkage. While both are valuable reagents, their distinct chemical structures lead to different applications and reaction outcomes.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to kilograms, with purity specifications suitable for early-stage discovery and process development.

Table 2: Representative Commercial Suppliers

| Supplier | Grade | Purity | Notes |

| Sigma-Aldrich | AldrichCPR | Not specified | Sold "as-is" without analytical data provided. Buyer assumes responsibility for confirming identity and purity.[1][3] |

| BLDpharm | Research Grade | ≥ 95% | Catalog number BD272639. [N/A] |

| Other Suppliers | Various | Typically ≥ 95% | A number of other suppliers offer this compound, often with lead times of several weeks. |

Expert Insight: The "AldrichCPR" (custom product research) designation from Sigma-Aldrich signifies that the compound is part of a collection for early discovery and may not have undergone extensive quality control.[3] For researchers requiring well-characterized material for sensitive applications or later-stage development, it is imperative to source from suppliers who provide a comprehensive Certificate of Analysis (CoA).

Quality Control and Analytical Methodologies

Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic procedures and the integrity of biological data. A robust quality control workflow should be established for incoming batches of this starting material.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and assessing purity. The spectra should be consistent with the assigned structure, and integration of signals can be used for quantitative analysis against a known standard.[4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound and identifying any impurities. A validated HPLC method should be used to quantify the main component and any related substances.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Workflow for Quality Control of Incoming Material

Caption: Quality control workflow for incoming this compound.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[7] The JAK family of enzymes plays a crucial role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.

Role in the Synthesis of Baricitinib

Baricitinib, an inhibitor of JAK1 and JAK2, is a prominent example of a drug synthesized using an azetidine-containing building block.[7] While various synthetic routes to Baricitinib exist, several converge on intermediates that are structurally related to or derived from 4-(azetidin-3-yl)benzonitrile.[7][8][9] The azetidine-benzonitrile moiety serves as a core scaffold for the elaboration of the final drug molecule.

Caption: General synthetic workflow for this compound.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the quality and integrity of this compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. [N/A]

Safety Profile

A comprehensive safety profile should be established based on available data for structurally related compounds and, ideally, a specific Safety Data Sheet (SDS) for this compound.

General Hazards of Related Compounds:

-

Benzonitrile: Harmful if swallowed or in contact with skin. [12]* Azetidine Derivatives: Can cause skin and eye irritation. [11] It is recommended to consult the supplier-specific SDS for detailed hazard information and first-aid measures.

Solubility Characteristics

The solubility of this compound is a critical parameter for its use in synthesis.

-

Organic Solvents: The free base, 4-(Azetidin-3-yl)benzonitrile, is expected to be soluble in a range of organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). [2]* Aqueous Solubility: As a hydrochloride salt, the compound is likely to have improved solubility in aqueous media compared to the free base.

Conclusion

This compound is a valuable and strategically important building block in modern drug discovery, particularly in the synthesis of JAK inhibitors. Its commercial availability, coupled with a thorough understanding of its quality control, handling, and synthetic applications, empowers researchers and drug development professionals to leverage the unique properties of the azetidine scaffold in the design and synthesis of novel therapeutic agents. As with any chemical reagent, a rigorous approach to supplier qualification and incoming material testing is essential to ensure the reliability and reproducibility of research and development outcomes.

References

-

MySkinRecipes. 4-(Azetidin-3-Yloxy)Benzonitrile Hydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. [Link]

-

Australian Government Department of Health. Benzonitrile: Human health tier II assessment. [Link]

-

Solubility of Things. 4-(Azetidin-3-yl)benzonitrile. [Link]

- Umesh N, et al. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2011, 3(3):306-316.

- Gao, Y., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 2019, 13(1), 133.

- Alcon, M., et al. Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

- Rice, K. D., et al. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Med. Chem. Lett., 2012, 3(5), 416-421.

- Sivakumar, M., et al. Process for the preparation of baricitinib and an intermediate thereof.

- Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical R&D.

- Gozdz, A. S., et al. Process for synthesis of azetidine and novel intermediates therefor.

- Wang, C., et al. An Efficient Synthesis of Baricitinib.

- Holzgrabe, U., et al. NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 1998, 17(4-5), 557-616.

- Gauthier, J. Y., et al. 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 2008, 18(3), 923-928.

- Xia, M., et al. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 2015, 11, 1695-1703.

- Salunkhe, V. R., & Piste, P. B. A brief review on 2-azetidinones derivatives. International Journal of Pharmaceutical Sciences and Research, 2014, 5(3), 666-689.

- Gao, Y., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.

- Attia, M. S., et al. Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation. Royal Society Open Science, 2021, 8(7), 210419.

- Ere, D. Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent. East African Scholars Journal of Pharmacy and Pharmacology, 2019, 1(3), 71-75.

- Nemes, A., et al. Method and intermediate for the production of baricitinib.

- El-Gindy, A., et al. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 2001, 25(3-4), 313-328.

- Thiruvengadam, T. K., et al. Process for the synthesis of azetidinones.

- Islam, M. A., et al.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. alpaipars.com [alpaipars.com]

- 6. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Technical Guide to 4-(Azetidin-3-yl)benzonitrile Hydrochloride for Advanced Research

This guide provides an in-depth analysis of 4-(Azetidin-3-yl)benzonitrile hydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, handling protocols, and the scientific context for its application, grounded in an understanding of its unique structural components: the azetidine ring and the benzonitrile moiety.

Executive Summary: A Molecule of Strategic Importance

This compound emerges as a valuable building block in the synthesis of complex pharmaceutical agents. Its structure marries the strained, yet remarkably stable, four-membered azetidine ring with the versatile benzonitrile functional group. This combination offers a unique scaffold that can confer desirable pharmacokinetic properties, such as improved metabolic stability and solubility, to parent compounds[1][2]. The presence of the benzonitrile fragment is also common in a variety of drugs, underscoring the relevance of this compound in pharmaceutical research[3]. This guide will navigate the essential technical and safety considerations for the effective and responsible use of this compound in a research setting.

Hazard Analysis and Safety Profile

GHS Classification (Inferred)

Based on data from benzonitrile and substituted azetidine compounds, the following GHS classifications should be considered as a precautionary measure.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Benzonitrile is classified as Acute Toxicity Category 4 (Oral)[4][5]. Azetidin-3-ol hydrochloride also carries this classification[6]. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Benzonitrile is classified as Acute Toxicity Category 4 (Dermal)[4][5]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Benzonitrile and related azetidine compounds are known skin irritants[5][6][7]. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Azetidine derivatives and benzonitriles are reported to cause serious eye irritation[6][7]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | This is a common hazard for fine chemical powders and is noted for related benzonitrile and azetidine compounds[6][7]. |

Toxicological Insights

The toxicity of this compound is likely driven by the benzonitrile moiety. Benzonitrile itself and some of its derivatives have demonstrated cytotoxic effects in human cell lines, with the liver and kidneys being potential target organs[8]. Studies on benzonitrile have also indicated potential for aneugenic effects (interference with chromosome segregation during cell division) at low concentrations[9].

The azetidine ring, while contributing significantly to the molecule's pharmacological utility, is a strained four-membered heterocycle[10]. While more stable than the highly reactive aziridines, its reactivity should not be underestimated, particularly under harsh chemical conditions[10].

Prudent Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are based on the inferred hazard profile and best practices for handling research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, a likely route of exposure[4][5]. |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Mitigates risk of respiratory tract irritation from airborne powder[6][7]. |

Step-by-Step Handling Protocol

Objective: To safely handle and weigh solid this compound for experimental use.

-

Preparation:

-

Designate a specific area for handling, preferably within a certified chemical fume hood.

-

Ensure all necessary PPE is correctly worn.

-

Have spill cleanup materials readily available.

-

-

Handling:

-

Gently tap the container to settle the contents before opening.

-

Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or reaction vessel.

-

Avoid creating dust. If the material is a fine powder, consider using a glove bag or a powder containment hood.

-

-

Post-Handling:

-

Securely close the container.

-

Wipe down the spatula and work surface with a damp cloth.

-

Dispose of contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water[7].

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[5]. Recommended storage is under an inert atmosphere at 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of any laboratory incident.

Table 3: Emergency Response Protocol

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11]. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[11][12]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[11]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[11]. |

The Role of this compound in Drug Discovery

The unique structural characteristics of this molecule make it a valuable asset in the design of novel therapeutics.

The Azetidine Advantage

Azetidines are considered "privileged structures" in medicinal chemistry[2]. Their inclusion in a drug candidate can offer several benefits:

-

Improved Metabolic Stability: The azetidine ring can block sites of metabolism, increasing the drug's half-life[2].

-

Enhanced Solubility: As a polar, sp3-rich scaffold, it can improve the aqueous solubility of a compound.

-

Conformational Rigidity: The strained ring provides a rigid framework that can help in optimizing the binding of a molecule to its biological target[1].

The Benzonitrile Moiety as a Pharmacophore

The benzonitrile group is a versatile functional handle and a common feature in many approved drugs[3]. It can participate in various chemical transformations, allowing for the synthesis of diverse compound libraries for screening[13].

Conceptual Workflow for a Medicinal Chemistry Application

The following diagram illustrates a conceptual workflow for utilizing this compound in a drug discovery project.

Caption: Conceptual workflow for drug discovery using the title compound.

Conclusion

This compound is a compound with significant potential for advancing drug discovery programs. Its strategic value is matched by the need for a thorough understanding of its potential hazards. By adopting the rigorous safety and handling protocols outlined in this guide, researchers can confidently and responsibly leverage the unique chemical properties of this molecule to drive innovation in medicinal chemistry.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Neodecanoic acid. Retrieved from [Link]

-

Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

-

Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

PubMed. (2015, August 3). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: TRIS acetate. Retrieved from [Link]

-

Tandfonline.com. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

PubMed. (n.d.). Chromosomal Genotoxicity of Nitrobenzene and Benzonitrile. Retrieved from [Link]

-

RSC Publishing. (2021, November 22). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Retrieved from [Link]

-

PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. communities.springernature.com [communities.springernature.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

4-(Azetidin-3-yl)benzonitrile hydrochloride storage and stability

Topic: Storage, Stability, and Handling of 4-(Azetidin-3-yl)benzonitrile Hydrochloride Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Inventory Managers

Executive Summary

This compound (CAS: 94268-29-8) is a high-value pharmacophore intermediate utilized in the synthesis of kinase inhibitors and monoamine reuptake blockers. Its structural core—a strained four-membered azetidine ring linked to a benzonitrile—presents a unique duality of chemical reactivity and instability.

While the hydrochloride salt form confers improved crystallinity and shelf-life compared to the free base, this compound remains hygroscopic and thermolabile . Improper storage leads to two primary degradation vectors: azetidine ring opening (polymerization/hydrolysis) and nitrile hydrolysis .

Core Storage Directive:

-

Temperature: -20°C (Long-term) | 2–8°C (Active use < 2 weeks).

-

Atmosphere: Argon or Nitrogen (strictly inert).

-

Humidity: Desiccated (< 30% RH).

-

Container: Amber glass vial with Teflon-lined cap, secondary containment with desiccant.

Chemical Profile & Vulnerability Analysis

To understand the storage requirements, one must understand the molecular stress points.

| Feature | Chemical Stress Point | Consequence of Failure |

| Azetidine Ring | High ring strain (~25.4 kcal/mol). | Susceptible to nucleophilic attack and ring-opening polymerization (ROP), especially in the presence of moisture or heat. |

| Nitrile Group (-CN) | Electrophilic carbon. | Prone to hydrolysis under acidic conditions (catalyzed by the compound's own HCl counterion if wet) to form amides or carboxylic acids. |

| Secondary Amine (HCl) | Hygroscopicity. | The salt lattice avidly absorbs atmospheric water. Solvated protons ( |

Critical Distinction: Do not confuse this compound with its ether analog, 4-(azetidin-3-yloxy)benzonitrile, which has a different stability profile. The C-C bond at the 3-position in the subject compound is generally more robust than the C-O ether linkage, but the ring strain remains the dominant instability factor.

Degradation Mechanisms

The degradation of this compound is rarely a single event; it is a cascade initiated by moisture.

Mechanism A: Moisture-Induced Autocatalysis

When the HCl salt absorbs water, it forms a localized acidic micro-environment (

-

Nitrile Hydrolysis: The nitrile group undergoes acid-catalyzed hydrolysis, first to the primary amide (benzamide derivative), and eventually to the carboxylic acid.

-

Ring Opening: While the protonated azetidine is resistant to oxidation, the presence of nucleophiles (like water or the free base form generated in equilibrium) can trigger nucleophilic attack on the ring carbons, snapping the ring open to form linear alkyl chlorides or amino alcohols.

Mechanism B: Thermal Stress

Elevated temperatures (> 25°C) increase the kinetic energy of the strained ring, lowering the activation energy barrier for ring-opening polymerization.

Visualization: Degradation Pathways

Caption: Figure 1. Moisture-triggered degradation cascade showing the bifurcation into nitrile hydrolysis and azetidine ring opening.

Storage & Handling Protocols

This protocol is designed to break the "Moisture → Acid → Degradation" chain.

Receiving & Initial Triage

Upon receipt of the shipment:

-

Inspect: Check for "caking" or "clumping." The powder should be free-flowing off-white/white solid. If it looks like a paste, degradation has already begun.

-

Equilibrate: Allow the sealed bottle to warm to room temperature before opening. Opening a cold bottle in humid lab air causes immediate condensation on the hygroscopic salt.

Storage Conditions

| Parameter | Specification | Rationale |

| Primary Container | Amber Glass Vial | Blocks UV (though less critical for this scaffold) and provides an impermeable barrier. |

| Seal | Teflon (PTFE) Lined Cap | Prevents plasticizer leaching and ensures an airtight seal against oxygen/moisture. |

| Secondary Containment | Desiccator or Mylar Bag | A "barrier within a barrier" strategy. Store the vial inside a bag with active silica gel or molecular sieves. |

| Temperature | -20°C | Freezes reaction kinetics. Essential for storage > 2 weeks. |

| Atmosphere | Argon | Heavier than air; blankets the solid better than Nitrogen during repeated openings. |

Handling Workflow (The "Dry Chain")

Caption: Figure 2. "Dry Chain" handling workflow to prevent condensation-induced degradation.

Quality Control & Re-Validation

Before using stored material in critical GMP or late-stage synthesis, validate purity.

1. Visual Inspection:

-

Pass: White to off-white free-flowing powder.

-

Fail: Yellow discoloration (oxidation/polymerization) or sticky/gum-like texture (hydrolysis).

2. Analytical Check (HPLC/LC-MS):

-

Method: Reverse Phase C18.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Use acidic mobile phase to prevent on-column ring opening.

-

Detection: UV @ 254 nm (Benzonitrile chromophore).

-

Marker: Look for a shift in Retention Time (RT). The hydrolyzed amide/acid will be more polar (elute earlier). The ring-opened alkyl chloride will be less polar (elute later).

3. Solubility Test:

-

Dissolve a small amount in DMSO-d6. It should dissolve clearly. Turbidity suggests polymerization.

References

-

Lead Sciences. (n.d.). This compound Product Page. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances. Retrieved February 6, 2026, from [Link]

role of azetidine ring in drug design

The Azetidine Motif in Modern Drug Design: Structural, Physicochemical, and Synthetic Perspectives

Executive Summary

The azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2][3] Historically avoided due to concerns over ring strain (~25.4 kcal/mol) and chemical instability, it is now a critical tool for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

This guide analyzes the azetidine ring not just as a spacer, but as a functional bioisostere that modulates basicity, rigidifies pendant pharmacophores, and alters metabolic soft spots. We explore its dual nature: the ability to block P450-mediated oxidation while introducing specific vulnerabilities to glutathione (GSH) conjugation.

Part 1: Physicochemical Profile & Bioisosterism

The transition from a 5- or 6-membered ring (pyrrolidine/piperidine) to the 4-membered azetidine is a high-impact bioisosteric replacement. It is rarely a neutral change; it drastically alters the physicochemical landscape of the molecule.

Comparative Physicochemical Metrics

The following table summarizes the shift in properties when "shrinking" the ring size.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Drug Design Implication |

| Ring Strain | ~25.4 kcal/mol | ~6.0 kcal/mol | ~0 kcal/mol | High strain correlates with unique reactivity (e.g., covalent warheads) but potential instability. |

| Basicity (pKa) | ~11.3 (Parent)* | ~11.3 | ~11.2 | While parent pKa is similar, N-substitution on azetidine lowers pKa more dramatically due to s-character changes in the N-lone pair. |

| Lipophilicity (LogP) | Lower | Moderate | Higher | Azetidine lowers LogP, improving solubility and LLE. |

| Fsp³ Character | High | High | High | Maintains 3D character but with reduced molecular volume. |

| Conformation | Puckered (Butterfly) | Envelope | Chair | "Square" geometry creates unique exit vectors for substituents at C3. |

*Note: The pKa of N-alkyl azetidines is highly sensitive to C3-substitution. Fluorine substitution at C3 (common in design) exerts a strong inductive effect, lowering the pKa significantly (by 1–3 units), which is useful for reducing hERG liability.

Geometric Exit Vectors

Unlike the chair conformation of piperidine, which directs substituents into axial/equatorial positions (109.5° separation), the azetidine ring is puckered with a fold angle of ~30°.

-

C3-Substitution: Substituents at the 3-position project in a geometry that is distinct from the 4-position of piperidine. This allows for the precise positioning of pharmacophores into narrow binding pockets where larger rings would clash sterically.

Part 2: Metabolic Stability – The Double-Edged Sword

The incorporation of an azetidine ring is often a strategic move to solve metabolic stability issues, but it introduces a specific liability that must be screened for early.

The Advantage: Blocking P450 Oxidation

Standard cyclic amines (pyrrolidine/piperidine) are prone to oxidative metabolism at the

-

Mechanism: The high ring strain and geometric constraints of azetidine make the formation of the radical cation intermediate (required for

-oxidation) energetically less favorable compared to larger rings. -

Result: Replacing a metabolic "hotspot" piperidine with an azetidine often halts oxidative clearance.

The Liability: Glutathione (GSH) Ring Opening

The high ring strain (~25 kcal/mol) makes the azetidine ring susceptible to nucleophilic attack, particularly by Glutathione (GSH), even without prior bioactivation.

-

Risk Factor: This is most prevalent in activated azetidines (e.g., spiro-cyclic systems or electron-deficient N-acyl azetidines).

-

Mechanism: GST (Glutathione S-Transferase) can catalyze the nucleophilic attack of the thiolate anion on the ring carbons, relieving strain but destroying the drug and potentially causing toxicity.

Figure 1: Divergent metabolic fates of the azetidine ring. While resistant to oxidative clearance (top), it presents a liability for nucleophilic ring opening (bottom).

Part 3: Case Studies in Drug Design

Baricitinib (Olumiant)

-

Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

-

Role of Azetidine: Rigid Linker .

-

Structure: An N-ethylsulfonyl-3-azetidinyl moiety links to the pyrazole pharmacophore.

-

Design Logic: The 3-substituted azetidine acts as a rigid, non-aromatic spacer. It orients the sulfonyl group (solvent front) and the kinase-binding hinge region (pyrrolo[2,3-d]pyrimidine) in a precise vector that a flexible alkyl chain could not maintain (entropic penalty).

-

Stability: The electron-withdrawing sulfonyl group on the nitrogen reduces the basicity, preventing lysosomotropic trapping, while the 4-membered ring resists metabolic degradation better than a pyrrolidine analog.

-

Cobimetinib (Cotellic)

-

Target: MEK Inhibitor (Melanoma).[4]

-

Role of Azetidine: Solubility & Metabolic Shield .

-

Structure: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carbonyl moiety.

-

Design Logic: The azetidine is used here as part of an amide (N-acyl). The C3-hydroxyl group enhances water solubility (lowering LogP). The steric bulk of the quaternary center at C3 protects the adjacent piperidine ring from rapid metabolism.

-

Part 4: Synthetic Accessibility & Protocols

Accessing functionalized azetidines has historically been difficult (e.g., low yielding cyclizations). Modern methods rely on Strain-Release Chemistry .

Key Synthetic Route: Strain-Release from [1.1.0]bicyclobutanes

The most powerful modern method involves the functionalization of 1-azabicyclo[1.1.0]butanes (ABB) . The relief of the immense strain in the bicyclic system drives the formation of 3,3-disubstituted azetidines.

Figure 2: Strain-release synthesis allows rapid access to complex 3-substituted azetidines.

Experimental Protocol 1: In Vitro GSH Stability Assay

To validate the safety of an azetidine scaffold against ring opening.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation:

-

Mix compound (final conc. 10 µM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).

-

Include a positive control (e.g., an electrophilic acrylamide or a known unstable spiro-azetidine).

-

Incubate at 37°C.

-

-

Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

-

Quenching: Stop reaction with cold acetonitrile containing internal standard.

-

Analysis: Analyze via LC-MS/MS.

-

Look for: Loss of parent mass (-M) and appearance of GSH-adduct mass (+307 Da).

-

Criteria: <10% turnover at 24h is generally acceptable for lead candidates.

-

Experimental Protocol 2: Synthesis of 3-Aryl-Azetidine (Nickel-Catalyzed)

A modern cross-coupling approach.

-

Reagents: 3-Iodo-N-Boc-azetidine (1.0 eq), Aryl Zinc reagent or Aryl Boronic Acid (1.5 eq), NiCl₂(glyme) (10 mol%), Ligand (e.g., di-tBu-bipy) (10 mol%).

-

Reaction:

-

Dissolve reagents in anhydrous DMA/THF under Argon.

-

Heat to 60°C for 12 hours.

-

-

Workup: Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Note: The N-Boc protecting group is crucial to prevent catalyst poisoning by the free amine.

References

-

Azetidines in Medicinal Chemistry. Future Medicinal Chemistry. (2026). Link

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link

-

Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation. Drug Metabolism and Disposition. (2019).[5] Link

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2021). Link

-

Baricitinib: FDA Approved Drugs. National Institutes of Health. Link

-

Cobimetinib: Mechanism and Structure. National Cancer Institute. Link

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Molecular Interactions of Cobimetinib and Vemurafenib with Human Serum Albumin: a Comparative Biophysical and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzonitrile Moiety in Medicinal Chemistry: From Solvent to Scaffold

Executive Summary: The Renaissance of the Cyano Group

Historically dismissed as a mere metabolic liability or a solvent residue, the benzonitrile moiety (Ar-CN) has undergone a renaissance in modern drug discovery. It is no longer just a "spacer" or a dipole; it is a high-value pharmacophore capable of unique interactions—specifically heme-iron coordination and orthogonal multipolar bonding .

This guide deconstructs the benzonitrile moiety for the medicinal chemist, moving beyond basic properties to explore its role as a bioisostere, a metabolic shield, and a critical anchor in blockbuster therapeutics like Letrozole and Rilpivirine .

Physicochemical Profile & Bioisosterism

The benzonitrile group offers a distinct physicochemical fingerprint that allows it to replace carbonyls, hydroxyls, and halogens, often improving metabolic stability while maintaining potency.

The "Orthogonal" Interaction

Unlike the carbonyl group (

Electronic & Steric Parameters

The cyano group is strongly electron-withdrawing (Hammett

Table 1: Physicochemical Comparison of Benzonitrile vs. Common Substituents

| Substituent | Hammett | Dipole Moment (D) | Lipophilicity ( | H-Bond Acceptor? | Steric Bulk (MR) |

| -CN (Cyano) | 0.66 | ~3.9 | -0.57 | Yes (Weak/Specific) | 6.3 |

| -NO | 0.78 | ~3.2 | -0.28 | Yes | 7.3 |

| -Cl (Chloro) | 0.23 | ~1.6 | 0.71 | No | 6.0 |

| -COCH | 0.50 | ~2.8 | -0.55 | Yes (Strong) | 11.2 |

| -H | 0.00 | 0.0 | 0.00 | No | 1.0 |

Note: The comparable size of -CN to -Cl (MR 6.3 vs 6.0) makes it an excellent "polar replacement" for halogens to improve solubility without altering ligand fit.

Mechanism of Action: The Dual Modality

Benzonitriles primarily function through two distinct high-affinity mechanisms in approved therapeutics.

Mode A: Heme-Iron Coordination (The Letrozole Mechanism)

In metalloenzyme inhibitors, the benzonitrile nitrogen acts as a Lewis base, coordinating directly to the metal center (e.g., Fe in Heme). This is the mechanism of action for Letrozole , a third-generation aromatase inhibitor.[1] The nitrile nitrogen displaces the natural substrate's interaction with the Heme iron, preventing the conversion of androgens to estrogens.

Mode B: Metabolic Blocking (The Rilpivirine Strategy)

The electron-withdrawing nature of the nitrile deactivates the phenyl ring towards oxidative metabolism (specifically CYP450-mediated hydroxylation). In Rilpivirine (NNRTI), the benzonitrile moiety serves a dual purpose:

-

Electronic: It lowers the electron density of the aromatic ring, preventing oxidation.

-

Structural: It fits into a specific hydrophobic tunnel in the HIV-1 reverse transcriptase, forming a water-mediated hydrogen bond network (the "cyanovinyl" wing).

Visualization: The Aromatase Inhibition Pathway

The following diagram illustrates the competitive binding mechanism of Letrozole-type benzonitriles against the natural substrate (Androstenedione).

Caption: Competitive inhibition of Aromatase by Benzonitrile. The nitrile nitrogen coordinates to the Heme Iron, outcompeting the natural substrate.

Synthetic Methodology: The Buchwald-Cohen Protocol[2]

Early synthesis of benzonitriles relied on the Rosenmund-von Braun reaction (stoichiometric CuCN, high heat, difficult workup) or the Sandmeyer reaction (diazonium salts, explosion risk).

Modern medicinal chemistry demands milder, scalable, and functional-group-tolerant methods. The gold standard is the Palladium-Catalyzed Cyanation using Zinc Cyanide (

Why Zinc Cyanide?

-

Safety: Unlike NaCN or KCN,

is non-hygroscopic and solid, reducing the risk of releasing volatile HCN gas during handling. -

Mechanism: It acts as a slow-release reservoir of cyanide ions, preventing catalyst poisoning (cyanide has a high affinity for Pd and can deactivate it if concentration is too high).

Detailed Protocol (Buchwald-Cohen Conditions)

Reference: Cohen, D. T., & Buchwald, S. L. (2015).[2] Org. Lett.

Reagents:

-

Substrate: Aryl Bromide or Aryl Triflate (1.0 equiv).

-

Source:

(0.6 equiv). -

Catalyst: Pd(OAc)

or Pd -

Ligand: XPhos or SPhos (Dialkylbiaryl phosphines are critical for oxidative addition into Ar-CN).

-

Solvent: THF:Water (5:1) – Water is essential for catalyst activation.

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the Aryl Bromide,

, and Pd-Ligand complex. Evacuate and backfill with Argon (3x). Oxygen will kill the active Pd(0) species. -

Solvent Addition: Add the degassed THF/Water mixture via syringe.

-

Incubation: Stir at 40°C (mild heat) for 2–12 hours. Monitor by LCMS.

-

Note: Older methods required 100°C+. The Buchwald ligands enable this at near-ambient temperature.[3]

-

-

Quench: Dilute with EtOAc and wash with 1M NaOH (to quench any residual cyanide) followed by brine.

-

Purification: Silica gel chromatography. Benzonitriles are typically less polar than their corresponding amides but more polar than the halides.

Synthetic Decision Logic

Caption: Decision tree for Benzonitrile synthesis favoring mild Pd-catalyzed methods for sensitive medicinal chemistry substrates.

Safety & Toxicology: The "Cyanide Release" Myth

A common concern in drug development is whether benzonitrile drugs release toxic cyanide (

-

Reality: The aromatic

bond is extremely strong (bond dissociation energy ~130 kcal/mol). It is generally metabolically stable . -

Exception: Aliphatic nitriles (specifically

-halo or -

Metabolic Fate: Benzonitriles are usually metabolized via:

-

Hydrolysis: To benzamide and then benzoic acid (excreted).

-

Ring Oxidation: To hydroxy-benzonitriles (retaining the CN group).

-

Guidance: Unless the benzonitrile is activated by strong electron-withdrawing groups in the ortho position that might encourage nucleophilic aromatic substitution, the risk of cyanide toxicity is negligible.

References

-

Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

-

Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole.[1][4][5] Breast Cancer Research and Treatment. Link

-

Janssen, P. A., et al. (2005). Rilpivirine (TMC278): a new non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry. Link

-

Kumari, S., et al. (2021). Recent advances in the medicinal chemistry of tetrazoles and nitriles. Journal of Molecular Structure. Link

Sources

- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Letrozole? [synapse.patsnap.com]

- 5. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Azetidin-3-yl)benzonitrile: A Technical Guide for Fragment-Based Drug Discovery

This guide provides an in-depth technical exploration of 4-(azetidin-3-yl)benzonitrile as a high-value fragment for Fragment-Based Drug Discovery (FBDD). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragments to tackle challenging biological targets. We will delve into the strategic rationale for its use, detailed experimental protocols for screening and validation, and a practical guide to evolving this fragment into a potent lead compound.

The Strategic Imperative for Advanced Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening (HTS). The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a target with low affinity but do so efficiently.[1] These "atom-efficient" interactions provide high-quality starting points for optimization into potent and selective drug candidates.[1]

The success of an FBDD campaign is critically dependent on the quality of the fragment library. While diversity is key, the inclusion of fragments with desirable physicochemical properties and three-dimensional (3D) character is paramount. Saturated heterocyclic scaffolds, such as azetidine, are increasingly sought after for their ability to confer improved metabolic stability, solubility, and provide well-defined exit vectors for chemical elaboration.[2][3] 4-(Azetidin-3-yl)benzonitrile emerges as a privileged fragment, embodying these desirable characteristics.

Profiling the Core Fragment: 4-(Azetidin-3-yl)benzonitrile

4-(Azetidin-3-yl)benzonitrile is a heterocyclic compound featuring a central azetidine ring linked to a benzonitrile moiety.[4] This unique architecture offers a compelling combination of features for FBDD.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is essential for interpreting screening data and guiding subsequent optimization efforts. The key properties of 4-(azetidin-3-yl)benzonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [4] |

| Molecular Weight | 158.2 g/mol | [4] |

| Appearance | White to yellow solid | [4] |

| InChI Key | AIKHJBAMINYXGQ-UHFFFAOYSA-N | [4] |

These properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).

Structural Rationale for FBDD

The utility of 4-(azetidin-3-yl)benzonitrile in FBDD stems from its distinct structural components:

-

The Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor, mimicking key interactions in protein binding pockets. The phenyl ring provides a scaffold for potential hydrophobic interactions.

-

The Azetidine Ring: This four-membered saturated heterocycle imparts significant 3D character to the fragment.[2] Its non-planar nature allows for exploration of deeper pockets and provides distinct vectors for chemical growth in multiple directions.[3] The nitrogen atom can also serve as a hydrogen bond acceptor or a point for chemical modification.

-

Vectorial Growth Potential: The secondary amine of the azetidine ring and the aromatic ring of the benzonitrile offer clear, synthetically tractable points for elaboration, allowing for systematic exploration of the surrounding chemical space.

A Hypothetical Case Study: Targeting the BRD4 Bromodomain

To illustrate the practical application of 4-(azetidin-3-yl)benzonitrile, we present a hypothetical FBDD campaign targeting the first bromodomain of BRD4 (BRD4-BD1). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key epigenetic regulator implicated in cancer and inflammation.[5][6] The bromodomain recognizes and binds to acetylated lysine residues on histone tails.[7]

The benzonitrile moiety of our fragment can potentially mimic the acetyl-lysine interaction by forming a hydrogen bond with the conserved asparagine residue (Asn140) in the BRD4 binding pocket.[7] The azetidine ring can then project out of the pocket, providing an ideal starting point for optimization.

Primary Screening: Identifying Fragment Hits

The initial step is to screen a fragment library containing 4-(azetidin-3-yl)benzonitrile against BRD4-BD1. Due to the expected low affinity of fragment binding, sensitive biophysical techniques are required.[8] We will employ two orthogonal methods for hit identification: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[9][10][11]

Objective: To identify fragments that bind to BRD4-BD1 and estimate their dissociation constants (KD).

Materials:

-

Recombinant human BRD4-BD1 protein

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Fragment library dissolved in 100% DMSO

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of NHS and EDC for 7 minutes.

-

Inject BRD4-BD1 (at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU.

-

Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

-

-

Fragment Screening:

-

Prepare fragment solutions in running buffer at a final concentration of 200 µM with a maximum of 1% DMSO.

-

Inject each fragment solution over the sensor surface for 60 seconds, followed by a 120-second dissociation phase.

-